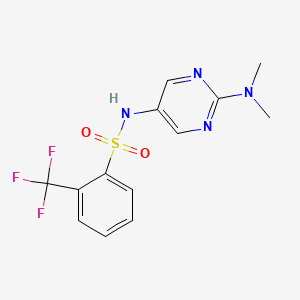

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-9(8-18-12)19-23(21,22)11-6-4-3-5-10(11)13(14,15)16/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWNMFXXTGGRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives, including this compound, are known for their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrimidine derivatives often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, they may inhibit kinases or other proteins implicated in cancer progression or inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

- Case Study : A related pyrimidine compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative activity . Furthermore, it exhibited a 19-fold selectivity over non-cancerous MCF10A cells, suggesting a favorable therapeutic window.

Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : A study reported that certain pyrimidine compounds significantly reduced hind paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like aspirin .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been documented extensively. They exhibit activity against a range of pathogens, including bacteria and fungi.

- Experimental Results : In vitro assays have shown that some pyrimidine derivatives possess good antimicrobial activity, making them potential candidates for the development of new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 | |

| Anti-inflammatory | AA Rat Model | - | |

| Antimicrobial | Various Pathogens | - |

Safety Profile

The safety profile of this compound has been assessed in animal models. It exhibited low toxicity at therapeutic doses, suggesting a favorable safety margin for further development.

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potent inhibitor of certain kinases involved in cancer progression. Research indicates that it can inhibit CDK9-mediated transcription, which plays a crucial role in the regulation of cell cycle and apoptosis. This inhibition leads to a reduction in the expression of anti-apoptotic proteins such as Mcl-1, thereby promoting cancer cell death .

Table 1: Anticancer Activity of N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide

| Study | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Various | CDK9 Inhibition | Reduced Mcl-1 expression, induced apoptosis | |

| Breast | Cell Cycle Arrest | Significant tumor growth inhibition in vivo |

Neurological Applications

The compound has shown promise in treating neurological disorders due to its ability to modulate neurotransmitter pathways. It has been studied for its anticonvulsant properties, displaying efficacy in animal models for epilepsy .

Table 2: Neurological Applications and Efficacy

| Study | Condition | Model Used | Efficacy |

|---|---|---|---|

| Epilepsy | Maximal Electroshock Seizure (MES) | ED50 = 13-21 mg/kg | |

| Neuropathic Pain | Formalin Test | Significant pain reduction observed |

Structure-Activity Relationship

The pharmacological activity of this compound is closely linked to its chemical structure. Substituents on the pyrimidine ring and the sulfonamide group significantly influence its biological activity. Studies have shown that electron-withdrawing groups enhance its efficacy against specific targets .

Table 3: Structure-Activity Relationship Overview

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Electron-donating | Decreased potency |

Clinical Trials

A recent clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. The trial demonstrated promising results, with a notable percentage of patients experiencing tumor stabilization or reduction .

Comparative Studies

Comparative studies with existing treatments have highlighted the potential advantages of this compound over traditional therapies, particularly in terms of side effect profiles and efficacy rates .

Comparison with Similar Compounds

Pyridine-Based Sulfonamides

Compound : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide ()

- Structural Differences : Replaces the pyrimidin-5-yl group with a pyridin-2-yl ring substituted with benzyloxy and methyl groups.

- The synthesis method (pyridine solvent, sulfonyl chloride) is similar, suggesting comparable reactivity .

Quinoline-Linked Sulfonamides

Compound: N-(2-(3-cyano-6-(piperidin-4-yliden)acetamido-quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide ()

- Structural Differences: Incorporates a quinoline core with cyano, piperidine, and tetrahydrofuran-3-yl-oxy substituents.

- Properties: Higher molecular weight (M+1 = 634) due to the quinoline and acetamido groups. The cyano group may enhance electrophilicity, while the piperidine moiety could improve solubility or target engagement .

Urea Derivatives with Trifluoromethyl Groups

Compound: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea ()

- Structural Differences : Replaces sulfonamide with a urea linker and adds a bis(trifluoromethyl)phenyl group.

- The bis(trifluoromethyl) groups increase lipophilicity (logP ~4.5) compared to the single trifluoromethyl group in the target compound .

Perfluorinated Benzenesulfonamides

Compound: N-Methyl-4-[[polyfluoroalkyl]oxy]-N-[2-(phosphonooxy)ethyl]benzenesulfonamide ()

- Structural Differences: Extensive perfluorination and phosphonooxyethyl substituents.

- Properties: High fluorination enhances chemical stability but may reduce aqueous solubility. The phosphonooxyethyl group introduces polarity, contrasting with the target compound’s simpler sulfonamide design .

Nitro-Substituted Quinoline Sulfonamides

Compound: N-(2-(3-cyano-6-nitro-quinolin-4-yl-amino)pyrimidin-5-yl)benzenesulfonamide ()

- Structural Differences: Nitro group at position 6 of the quinoline core.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electron-Donating vs.

- Lipophilicity vs. Solubility : The trifluoromethyl group balances lipophilicity for membrane penetration, while perfluorinated analogs () may suffer from poor solubility .

- Stereochemical Considerations : Urea derivatives () highlight the role of stereochemistry in chiral interactions, a factor absent in the target compound’s planar sulfonamide structure .

Q & A

Basic Research Questions

Q. What are the critical factors in designing a synthetic route for N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodology : The synthesis typically involves nucleophilic substitution between a pyrimidine amine derivative and a sulfonyl chloride. Key steps include:

- Deprotonation of the pyrimidine amine using a strong base (e.g., NaH) to enhance nucleophilicity .

- Reaction with 2-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions (e.g., DMF or DCM as solvent) .

- Optimization of reaction time (6–24 hours) and temperature (0–25°C) to avoid side reactions like over-sulfonation .

- Validation : Monitor reaction progress via TLC and confirm product purity via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for characteristic signals:

- Pyrimidine ring protons (δ 8.5–9.0 ppm, aromatic region) .

- Dimethylamino group (δ 2.8–3.2 ppm, singlet for N(CH₃)₂) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

- IR Spectroscopy :

- Sulfonamide S=O stretching vibrations (1350–1150 cm⁻¹) .

- Pyrimidine ring C=N absorption (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles, torsion angles, and intermolecular interactions:

- Assign the dimethylamino group’s orientation relative to the pyrimidine ring .

- Confirm sulfonamide group planarity with the benzene ring (dihedral angle <10°) .

- Data Interpretation : Use software like SHELX or Olex2 to refine structures. Example parameters:

- R-factor <0.05, data-to-parameter ratio >15 .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Experimental Design :

- Dose-Response Curves : Test across a broad concentration range (nM–μM) to identify IC₅₀ values .

- Control Experiments : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) to validate assay conditions .

- Mechanistic Insights :

- Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry .

- Molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes .

Q. How can computational modeling predict metabolic stability and off-target effects?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to assess lipophilicity (LogP ~3.5) and CYP450 inhibition risk .

- Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., human serum albumin) to predict bioavailability .

- Validation : Compare computational results with in vitro microsomal stability assays (e.g., liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.